N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine
Description
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a fused ring system combining furan, pyridine, and oxazole moieties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-10(15-18-9)8-16(2)13-11-4-6-17-12(11)3-5-14-13/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNZGEPIXMZVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2=NC=CC3=C2C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the furo[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The oxazole ring is then introduced via a condensation reaction with a suitable aldehyde or ketone, followed by methylation to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis from a laboratory to an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols
Scientific Research Applications
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine exerts its effects is largely dependent on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[2,3-c]pyridin-4-amine: Similar structure but with a different fusion pattern of the furan and pyridine rings.
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[3,2-c]pyridin-4-amine: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
